Fluoroacetic acid

Description

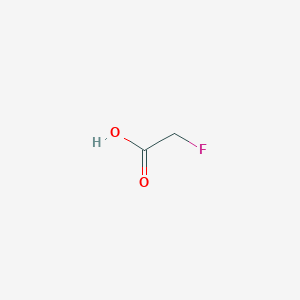

Structure

3D Structure

Properties

IUPAC Name |

2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO2/c3-1-2(4)5/h1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEWYKACRFQMRMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FO2, Array | |

| Record name | FLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14214-20-1 (barium salt), 20424-95-7 (copper(2+) salt), 23745-86-0 (potassium salt), 62-74-8 (hydrochloride salt), 63905-85-1 (aluminum salt), 63905-86-2 (calcium salt), 63905-88-4 (magnesium salt), 63905-89-5 (mercury(2+) salt) | |

| Record name | Fluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0041981 | |

| Record name | 2-Fluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluoroacetic acid appears as a colorless crystalline solid. May be toxic by ingestion. Used to make other chemicals., Colorless solid; mp = 33 deg C; [Hawley], ODOURLESS COLOURLESS CRYSTALS. | |

| Record name | FLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

329 °F at 760 mmHg (EPA, 1998), 168 °C, 165 °C | |

| Record name | FLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible with water (1.0X10+6 mg/L) at 25 °C, Soluble in ethanol, Solubility in water: freely soluble | |

| Record name | Fluoroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.3693 at 97 °F (EPA, 1998) - Denser than water; will sink, 1.3693 g/cu cm at 36 °C, Relative density (water = 1): 1.37 | |

| Record name | FLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

12.8 [mmHg], 1.27 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 534 | |

| Record name | Fluoroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fluoroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Needles, Colorless needles, Colorless crystal | |

CAS No. |

144-49-0 | |

| Record name | FLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monofluoroacetic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetic acid, 2-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Fluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOROACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP1JV9U41M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fluoroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

95.4 °F (EPA, 1998), 35.2 °C | |

| Record name | FLUOROACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluoroacetic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2082 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FLUOROACETIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0274 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Trojan Horse Toxin: An In-depth Technical Guide to the Mechanism of Fluoroacetic Acid in the Krebs Cycle

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroacetic acid, a deceptively simple molecule, is a potent metabolic poison notorious for its high toxicity to mammals.[1][2] Found naturally in some plant species, it is also the active component of the pesticide known as Compound 1080.[1][3] Its lethality lies not in its initial form, but in its insidious conversion within the body into a powerful inhibitor of a critical metabolic pathway, a process aptly named "lethal synthesis".[1][4] This guide provides a detailed technical examination of the mechanism by which this compound disrupts the Krebs cycle, presenting quantitative data, experimental protocols, and visual pathway diagrams to offer a comprehensive resource for the scientific community.

The Mechanism of "Lethal Synthesis" and Aconitase Inhibition

The toxicity of this compound is a classic example of a "Trojan horse" mechanism, where a non-toxic compound is metabolized into a toxic one.[5] The process begins with the conversion of fluoroacetate into fluoroacetyl-CoA, which then enters the Krebs cycle.[6] Here, it is condensed with oxaloacetate by the enzyme citrate synthase to form fluorocitrate.[4][6]

It is a specific stereoisomer of fluorocitrate, the (-)-erythro diastereomer, that is the potent inhibitor.[7][8] This isomer acts as a mechanism-based inhibitor of the enzyme aconitase.[7][9] Aconitase is responsible for the isomerization of citrate to isocitrate, a crucial step in the Krebs cycle.[10] The (-)-erythro-2-fluorocitrate is first converted by aconitase to fluoro-cis-aconitate. Subsequently, the addition of a hydroxyl group and the loss of a fluoride ion results in the formation of 4-hydroxy-trans-aconitate (HTn), which binds very tightly, though not covalently, to the active site of aconitase, effectively inactivating the enzyme.[7][9]

This irreversible inhibition of aconitase leads to a metabolic blockade, causing a dramatic accumulation of citrate in various tissues and a depletion of downstream Krebs cycle intermediates.[1][6] The consequences of this disruption are severe, leading to cellular energy deprivation and ultimately, cell death.[11]

Quantitative Data

The following tables summarize key quantitative data related to the toxicity of this compound and its impact on the Krebs cycle.

| Parameter | Value | Species/System | Reference |

| Inhibition of Aconitase by Fluorocitrate | |||

| Ki (with citrate as substrate) | 3.4 x 10⁻⁸ M | Solubilized rat liver mitochondria | [12][13] |

| Ki (with cis-aconitate as substrate) | 3.0 x 10⁻⁸ M | Solubilized rat liver mitochondria | [12][13] |

| IC50 (citrate→cis-aconitate) | 0.3 mM | Aconitase from rat liver mitochondria | [14] |

| IC50 (citrate→cis-aconitate) | 1.2 mM | Extramitochondrial aconitase (rat liver) | [14] |

| Dissociation Constant (aconitase-fluorocitrate complex) | 8.7 x 10⁻⁵ M | Purified aconitase | [15] |

Table 1: Inhibition of Aconitase by Fluorocitrate. This table presents the inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and dissociation constants for fluorocitrate's interaction with aconitase under different experimental conditions.

| Tissue | Fold Increase in Citrate | Species | Dose of Fluoroacetate | Reference |

| Heart | 15-fold | Rat | 3 mg/kg (p.o.) | [16] |

| Serum | 5-fold | Rat | 3 mg/kg (p.o.) | [16] |

| Heart | 2 to 3-fold | Dog | Toxic dose | [16] |

| Serum | 2 to 3-fold | Dog | Toxic dose | [16] |

| Kidney | Strong accumulation | Rat | 5 and 10 mg/kg | [5] |

| Heart | Significant accumulation | Rat | 5 and 10 mg/kg | [5] |

| Brain | Lower accumulation than heart and kidney | Rat | 5 and 10 mg/kg | [5] |

Table 2: Accumulation of Citrate in Tissues Following Fluoroacetate Poisoning. This table illustrates the significant increase in citrate concentrations in various tissues of rats and dogs after the administration of fluoroacetate.

Experimental Protocols

Measurement of Aconitase Activity

1. Spectrophotometric Assay

This method relies on a coupled enzyme reaction. Aconitase activity is determined by measuring the rate of NADP+ reduction to NADPH, which is monitored by the increase in absorbance at 340 nm.

-

Principle: Aconitase converts citrate to isocitrate. Isocitrate dehydrogenase then catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH.

-

Reagents:

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

Citrate or Isocitrate (substrate)

-

NADP+

-

Isocitrate Dehydrogenase

-

Manganese Chloride (as a cofactor)

-

Sample (cell lysate or tissue homogenate)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADP+, and manganese chloride.

-

Add the sample to the reaction mixture.

-

Initiate the reaction by adding the substrate (citrate or isocitrate).

-

Immediately measure the absorbance at 340 nm at regular intervals using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the aconitase activity.

-

2. In-Gel Activity Assay

This technique allows for the visualization of aconitase activity directly within a polyacrylamide gel.

-

Principle: Following non-denaturing polyacrylamide gel electrophoresis (PAGE), the gel is incubated in a solution containing the necessary substrates and a chromogenic reporter system. The enzymatic reaction leads to the formation of a colored precipitate at the location of the active enzyme.

-

Reagents:

-

Non-denaturing PAGE reagents

-

Assay solution containing:

-

cis-aconitate (substrate)

-

NADP+

-

Isocitrate dehydrogenase

-

Phenazine methosulfate (PMS)

-

Thiazolyl blue tetrazolium bromide (MTT)

-

-

-

Procedure:

-

Separate protein samples using non-denaturing PAGE.

-

Incubate the gel in the assay solution in the dark.

-

The activity of aconitase will appear as a dark blue or purple band on the gel.

-

The intensity of the band can be quantified using densitometry.

-

Quantification of Krebs Cycle Intermediates

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the simultaneous quantification of multiple Krebs cycle intermediates.

-

Principle: The Krebs cycle intermediates are first extracted from the biological sample. They are then separated based on their physicochemical properties using liquid chromatography and subsequently detected and quantified by tandem mass spectrometry.

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Centrifuge to pellet proteins and other cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC system coupled to a tandem mass spectrometer.

-

Separate the intermediates using a suitable column (e.g., a C18 reversed-phase column).

-

Detect and quantify the individual intermediates based on their specific mass-to-charge ratios and fragmentation patterns.

-

Mandatory Visualizations

Caption: Metabolic pathway of fluoroacetate toxicity.

Caption: Experimental workflow for aconitase activity assay.

Caption: Downstream consequences of aconitase inhibition.

References

- 1. Use of fluorocitrate and fluoroacetate in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Sodium fluoroacetate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of liver aconitase isozymes by (-)-erythro-fluorocitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aconitase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Serum citrate as a peripheral indicator of fluoroacetate and fluorocitrate toxicity in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling Nature's Fluorinated Arsenal: A Technical Guide to Fluoroacetic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of fluoroacetic acid in the plant kingdom. This compound and its salt, sodium fluoroacetate (commonly known as Compound 1080), are highly toxic compounds potent as a defense mechanism against herbivory. Understanding the distribution, biosynthesis, and analytical methodologies for this compound is critical for researchers in toxicology, natural product chemistry, and drug development. At least 40 plant species across Australia, Africa, and South America are known to produce this compound.[1] These plants belong to several families, most notably Fabaceae, Dichapetalaceae, Rubiaceae, and Malpighiaceae.[1]

Distribution and Quantitative Analysis of this compound in Plants

The concentration of this compound varies significantly between plant species, individual plants, and even different tissues within the same plant.[2][3][4] Young, actively growing tissues such as leaves and flowers, as well as seeds, tend to have the highest concentrations, which is consistent with a chemical defense strategy to protect vital plant parts.[2][4] The following tables summarize the reported concentrations of this compound in various plant species.

Table 1: this compound Concentration in Gastrolobium Species (Fabaceae)

| Species | Plant Part | Concentration (µg/g dry weight) | Reference |

| Gastrolobium bilobum | Young Leaves | 1840 - 7970 | [3] |

| Gastrolobium grandiflorum | Leaves | up to 2600 | [1] |

| Gastrolobium parviflorum | Young Leaves | >8000 | [3] |

| Gastrolobium spp. | Leaves & Flowers | 0.1 - 3875 | [2] |

| Gastrolobium spp. | Seeds | up to 6000 | [3] |

Table 2: this compound Concentration in Dichapetalum Species (Dichapetalaceae)

| Species | Plant Part | Concentration (mg/kg) | Reference |

| Dichapetalum braunii | Seeds | up to 8000 | [1] |

| Dichapetalum cymosum | All parts | Present | [5] |

| Dichapetalum toxicarium | Seeds | up to 1800 (organic fluorine) | [1] |

Table 3: this compound Concentration in South American Species

| Species | Family | Concentration (mg/kg) | Reference |

| Palicourea marcgravii | Rubiaceae | up to 500 | [1] |

| Amorimia rigida | Malpighiaceae | Present, lower than P. marcgravii | [1] |

| Amorimia spp. | Malpighiaceae | Present | [6] |

Biosynthesis of this compound in Plants

The precise biosynthetic pathway of this compound in plants remains largely unelucidated.[1] However, a proposed mechanism involves the reaction of a fluoride ion with a three-carbon substrate. While the enzymes responsible for forming the carbon-fluorine bond in plants have not been identified, a "fluorinase" enzyme has been discovered in the bacterium Streptomyces cattleya that catalyzes the formation of a C-F bond.[7][8] This enzyme utilizes S-adenosylmethionine (SAM) and fluoride ions to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA). It is hypothesized that a similar enzymatic process may occur in plants.

Below is a diagram illustrating a proposed, though not definitively proven, biosynthetic pathway for this compound in plants.

Caption: A proposed biosynthetic pathway for this compound in plants.

Experimental Protocols for this compound Analysis

The analysis of this compound in plant matrices presents challenges due to its high polarity and the complexity of the biological samples. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed and highly sensitive method for its quantification. However, due to the low volatility of this compound, a derivatization step is essential to convert it into a more volatile compound suitable for GC analysis.

General Experimental Workflow

The following diagram outlines a typical workflow for the extraction and analysis of this compound from plant samples.

Caption: General workflow for the analysis of this compound in plants.

Detailed Methodologies

1. Extraction:

-

Objective: To efficiently extract this compound from the plant matrix.

-

Protocol:

-

Weigh a known amount of dried and ground plant material (e.g., 1-5 g).

-

Add a suitable extraction solvent, such as deionized water or a methanol/water mixture. The choice of solvent may need optimization depending on the plant species and the specific tissue.

-

Homogenize or sonicate the mixture to ensure thorough extraction.

-

Centrifuge the mixture at a high speed (e.g., 10,000 x g) for a specified time (e.g., 15 minutes) to pellet the solid material.

-

Carefully collect the supernatant. For highly complex matrices, an optional Solid Phase Extraction (SPE) cleanup step can be employed to remove interfering compounds.

-

2. Derivatization:

-

Objective: To convert the polar, non-volatile this compound into a volatile derivative for GC analysis. Esterification is the most common method.[9]

-

Common Derivatizing Agents:

-

Pentafluorobenzyl bromide (PFB-Br): Reacts with the carboxylate group of this compound to form a pentafluorobenzyl ester. This is a widely used method due to the high sensitivity of the resulting derivative to electron capture detection (ECD) and its good chromatographic properties.[10][11]

-

Alcohols (e.g., propanol, butanol) with an acid catalyst (e.g., sulfuric acid): This method forms alkyl esters of this compound.[12][13]

-

-

General Protocol (using PFB-Br):

-

Take an aliquot of the aqueous extract containing this compound.

-

Adjust the pH of the solution to slightly alkaline to ensure the this compound is in its salt form.

-

Add a solution of PFB-Br in a suitable organic solvent (e.g., acetone).

-

Add a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to allow the derivatization reaction to complete.

-

After cooling, the organic layer containing the derivatized fluoroacetate is separated and concentrated for GC-MS analysis.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To separate the derivatized fluoroacetate from other compounds in the extract and to quantify it based on its mass spectrum.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS).[14]

-

Injector: Splitless injection mode is often used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points. The program starts at a lower temperature and gradually increases to a higher temperature.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) is commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is often employed for higher sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the derivatized fluoroacetate, which increases the signal-to-noise ratio and lowers the detection limits.[6]

-

This technical guide provides a comprehensive overview of the natural sources of this compound in plants, its biosynthesis, and the analytical methods for its detection and quantification. The provided data and protocols serve as a valuable resource for researchers working with this potent natural toxin. Further research is needed to fully elucidate the biosynthetic pathways in different plant species and to explore the ecological and evolutionary significance of this fascinating example of chemical defense in nature.

References

- 1. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluoroacetate content of some species of the toxic Australian plant genus, Gastrolobium, and its environmental persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. connectsci.au [connectsci.au]

- 4. terrestrialecosystems.com [terrestrialecosystems.com]

- 5. Dichapetalum cymosum - Wikipedia [en.wikipedia.org]

- 6. This compound | CH2FCOOH | CID 5237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. researchgate.net [researchgate.net]

- 9. gcms.cz [gcms.cz]

- 10. GC and GC-MS determination of this compound and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Determination of sodium fluoroacetate (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Gas Chromatography-Mass Spectrometry Method for the Detection and Quantitation of Monofluoroacetate in Plants Toxic to Livestock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Purification of Fluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the synthesis and purification of fluoroacetic acid and its primary salt, sodium fluoroacetate. The information is curated to be a vital resource for professionals in research, chemical synthesis, and drug development, offering detailed experimental protocols, comparative data, and visual representations of key processes.

Synthesis of this compound and its Salts

The synthesis of this compound can be broadly categorized into three main strategies: nucleophilic substitution to introduce the fluorine atom, oxidation of a fluorinated precursor, and hydrolysis of a fluoroacetate ester. The industrial production of its salt, sodium fluoroacetate, often utilizes a variation of the Halex process.

Halex-Type Reaction: Fluorination of Chloroacetates

The most common industrial method for producing sodium fluoroacetate is through a nucleophilic substitution reaction, a variant of the Halex process, where a chloro-group is displaced by a fluoride ion.[1][2][3] This process typically involves the reaction of an alkali metal chloroacetate with an alkali metal fluoride.

Reaction Scheme:

ClCH₂COONa + KF → FCH₂COONa + KCl

This reaction is widely used for the large-scale synthesis of fluorinated fine chemicals.[4] The choice of fluoride source, solvent, and the potential use of a phase transfer catalyst are critical for optimizing the reaction yield and purity.

Objective: To synthesize sodium fluoroacetate via a Halex-type reaction.

Materials:

-

Sodium chloroacetate (1 mol)

-

Potassium fluoride (1.2 mol, dried)

-

Solvent (e.g., Acetamide, N,N-Dimethylformamide (DMF), or Sulfolane)

-

Phase transfer catalyst (optional, e.g., Tetramethylammonium chloride)[5][6]

Procedure:

-

In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add the solvent and dried potassium fluoride.

-

Heat the mixture to a specified temperature (typically between 100-150°C) with vigorous stirring to ensure a fine suspension of KF.[7]

-

Gradually add sodium chloroacetate to the heated suspension over a period of 1-2 hours.

-

Maintain the reaction mixture at the set temperature for an additional 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., GC-MS analysis of a derivatized aliquot).[8][9][10][11][12][13]

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid precipitate, which consists of the product sodium fluoroacetate and the byproduct potassium chloride.

-

The crude sodium fluoroacetate is then subjected to purification.

Oxidation of Fluorinated Precursors

Another synthetic route involves the oxidation of a suitable fluorinated organic molecule. Precursors such as fluorinated ethanols or propenes can be oxidized to yield this compound.[14][15][16]

Reaction Scheme (from 2-fluoroethanol):

FCH₂CH₂OH + [O] → FCH₂COOH

This method is particularly useful in laboratory settings where the fluorinated precursors are available.

Objective: To synthesize this compound by the oxidation of 2-fluoroethanol.

Materials:

-

2-Fluoroethanol (1 mol)

-

Oxidizing agent (e.g., Potassium permanganate in an alkaline solution)[15]

-

Sulfuric acid (for acidification)

-

Sodium bisulfite (for quenching excess oxidant)

Procedure:

-

In a reaction flask, prepare a solution of the oxidizing agent in water.

-

Cool the solution in an ice bath and slowly add 2-fluoroethanol while maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (indicated by a color change).

-

Quench any excess oxidizing agent by the careful addition of sodium bisulfite solution.

-

Acidify the reaction mixture with sulfuric acid to a pH of approximately 1.

-

The resulting this compound can then be isolated and purified.

Hydrolysis of Fluoroacetate Esters

This compound can be readily obtained by the hydrolysis of its corresponding esters, such as ethyl fluoroacetate or methyl fluoroacetate.[17][18][19][20][21] This is often the final step after synthesizing the ester via a Halex-type reaction.

Reaction Scheme:

FCH₂COOR + H₂O → FCH₂COOH + ROH (where R = alkyl group)

The hydrolysis can be carried out under acidic or basic conditions. Basic hydrolysis is more common, yielding the sodium salt, which can then be acidified to produce the free acid.

Objective: To synthesize sodium fluoroacetate by the hydrolysis of ethyl fluoroacetate.

Materials:

-

Ethyl fluoroacetate (1 mol)

-

Sodium hydroxide (1.05 mol)

-

Ethanol

-

Methyl tert-butyl ether (for washing)

Procedure:

-

Dissolve ethyl fluoroacetate in ethanol in a reaction flask.

-

Prepare a solution of sodium hydroxide in ethanol.

-

Slowly add the sodium hydroxide solution to the ethyl fluoroacetate solution with stirring.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) for several hours.[17] A white precipitate of sodium fluoroacetate will form.

-

After the reaction is complete, cool the mixture and collect the solid product by filtration.

-

Wash the crude sodium fluoroacetate with a solvent like methyl tert-butyl ether to remove organic impurities.[17]

-

Dry the purified sodium fluoroacetate under vacuum.

Purification Methods

The purity of this compound and its salts is crucial, especially for applications in research and as analytical standards.[22][23] The primary methods for purification are distillation for the free acid and washing or recrystallization for its salts.

Distillation of this compound

This compound is a liquid at room temperature and can be purified by distillation.[3][24][25][26] Due to its relatively high boiling point (165 °C), vacuum distillation is often preferred to prevent decomposition.[22][27]

Objective: To purify crude this compound by fractional distillation.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

-

Vacuum source (if performing vacuum distillation)

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Charge the distillation flask with the crude this compound and a boiling chip or magnetic stir bar.

-

If performing at atmospheric pressure, slowly heat the distillation flask. For vacuum distillation, connect the apparatus to a vacuum source and reduce the pressure before heating.[27]

-

Collect the fractions that distill over at the boiling point of this compound (165 °C at atmospheric pressure; lower at reduced pressure).

-

Monitor the purity of the collected fractions using a suitable analytical technique (e.g., HPLC or GC-MS).[8][9][28][29]

Purification of Sodium Fluoroacetate

Sodium fluoroacetate, being a solid, is typically purified by washing the crude product with a suitable organic solvent or by recrystallization.

Objective: To purify crude sodium fluoroacetate by solvent washing.

Materials:

-

Crude sodium fluoroacetate

-

Washing solvent (e.g., methyl tert-butyl ether or ethanol)

Procedure:

-

Suspend the crude sodium fluoroacetate in the washing solvent.

-

Stir the suspension for a period to dissolve impurities.

-

Filter the solid sodium fluoroacetate.

-

Repeat the washing process as necessary.

-

Dry the purified solid under vacuum.

Objective: To purify this compound by converting it to its sodium salt and then back to the free acid.

Materials:

-

Crude this compound

-

Sodium hydroxide solution

-

Concentrated hydrochloric acid[4]

-

Dichloromethane[4]

-

Anhydrous magnesium sulfate[4]

Procedure:

-

Dissolve the crude this compound in water and neutralize it with a sodium hydroxide solution to form sodium fluoroacetate.

-

The sodium fluoroacetate can be precipitated and washed as described above.

-

Suspend the purified sodium fluoroacetate in a non-polar organic solvent like dichloromethane.

-

Carefully add concentrated hydrochloric acid to the suspension with stirring to regenerate the this compound.[4]

-

Dry the organic layer with a drying agent like anhydrous magnesium sulfate.

-

Filter to remove the drying agent and the inorganic salt.

-

Evaporate the solvent to obtain purified this compound.

Data Presentation

The following tables summarize quantitative data from various synthesis and purification methods.

Table 1: Synthesis of Fluoroacetate Esters via Halex-Type Reaction

| Starting Material | Fluorinating Agent | Solvent(s) | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Ethyl Chloroacetate | Potassium Fluoride | N,N-Dimethylformamide | 1-Butyl-3-methylimidazolium bromide | 130 | 3 | 76.14 | - | [7] |

| Ethyl Chloroacetate | Potassium Fluoride | Sulfolane and Acetamide | Quaternary ammonium salt | 90-140 | 1-4 | >90 | - | [30] |

| Methyl Chloroacetate | Potassium Fluoride | Micropowder silica gel (solid dispersion) | - | 60 | 5 | 99.4 | 99.5 | [31] |

Table 2: Synthesis of Sodium Fluoroacetate by Hydrolysis of Fluoroacetate Esters

| Starting Material | Base | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Ethyl/Methyl Fluoroacetate | Sodium Hydroxide | Ethanol | 50 | 12 | - | - | [17] |

| Ethyl/Methyl Fluoroacetate | Sodium Hydroxide | Methanol | Room Temp. | 20 | - | - | [17] |

| Ethyl/Methyl Fluoroacetate | Sodium Hydroxide | Isopropanol and n-butanol (1:1) | Room Temp. | 20 | - | - | [17] |

Table 3: Purification of this compound

| Purification Method | Starting Material | Conditions | Yield (%) | Purity (%) | Reference |

| Distillation | Crude this compound | - | 95-97 | 99.0-99.6 | [32] |

| Salt Formation & Back Extraction | Crude Sodium Fluoroacetate | Dissolve in 3M HCl, extract with MTBE | 95-97 | 99.0-99.6 | [32] |

Mandatory Visualizations

Synthesis and Purification Workflows

The following diagrams illustrate the logical flow of the synthesis and purification processes described.

Caption: Workflow for the synthesis and purification of sodium fluoroacetate.

Caption: Workflow for the synthesis and purification of this compound via oxidation.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 3. sciencelearn.org.nz [sciencelearn.org.nz]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid-liquid halex reaction: The role of water - Lookchem [lookchem.com]

- 7. CN102875370A - Method for synthesizing fluoro-ethyl acetate and fluoro-methyl acetate - Google Patents [patents.google.com]

- 8. GC and GC-MS determination of this compound and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of this compound in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of sodium fluoroacetate (Compound 1080) in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. US2371757A - Fluoroacetic acids - Google Patents [patents.google.com]

- 15. US2506068A - Production of fluoroacetic acids - Google Patents [patents.google.com]

- 16. ag.state.mn.us [ag.state.mn.us]

- 17. Preparation method of sodium fluoroacetate for qualitative and quantitative analysis of forensic science - Eureka | Patsnap [eureka.patsnap.com]

- 18. Methyl fluoroacetate - Wikipedia [en.wikipedia.org]

- 19. Methyl fluoroacetate [webbook.nist.gov]

- 20. Methyl fluoroacetate [webbook.nist.gov]

- 21. Methyl fluoroacetate [webbook.nist.gov]

- 22. Everything about Distillation Under Reduced Pressure [unacademy.com]

- 23. The Cardiopulmonary Effects of Sodium Fluoroacetate (1080) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemicals.co.uk [chemicals.co.uk]

- 25. Sodium Fluoroacetate | CH2FCOONa | CID 16212360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. What's the principle of fractional distillation? | AAT Bioquest [aatbio.com]

- 27. Purification [chem.rochester.edu]

- 28. nemc.us [nemc.us]

- 29. Determination of sodium fluoroacetate (compound 1080) in poison baits by HPLC | Semantic Scholar [semanticscholar.org]

- 30. CN114940647B - Method for synthesizing ethyl fluoroacetate by using double solvents - Google Patents [patents.google.com]

- 31. CN102976934A - Preparation method of fluoroacetate - Google Patents [patents.google.com]

- 32. CN106995370A - Preparation method of this compound for qualitative and quantitative use in forensic science - Google Patents [patents.google.com]

The Lethal Synthesis: A Technical History of Fluoroacetic Acid as a Rodenticide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroacetic acid and its sodium salt, sodium monofluoroacetate (commonly known as Compound 1080), represent a class of highly potent rodenticides with a complex and storied history. From its natural occurrence in various plant species to its synthesis and widespread use in pest control, this compound's journey is a compelling case study in toxicology and environmental management. This in-depth technical guide provides a comprehensive overview of the history, mechanism of action, toxicology, and key experimental methodologies related to this compound's role as a rodenticide. All quantitative data is presented in structured tables for comparative analysis, and critical biochemical pathways and experimental workflows are visualized using Graphviz diagrams.

A Historical Timeline of this compound as a Rodenticide

The development and use of this compound as a rodenticide is marked by key discoveries, wartime necessity, and evolving regulatory landscapes.

-

1896: this compound is first synthesized by Swartz.[1]

-

Early 1900s: Colonists in Sierra Leone use extracts of Chailletia toxicaria, a plant containing this compound salts, to poison rats.[2]

-

1942: The potent rodenticidal properties of sodium fluoroacetate are first reported.[2]

-

1943: The Monsanto Chemical Company receives a government contract to produce Compound 1080 as a rodenticide, driven by the need for alternatives to German chemical imports during World War II.[3]

-

1944: The toxic principle of the South African plant "gifblaar" (Dichapetalum cymosum) is identified as monothis compound.[2] Around this time, the U.S. Chemical Warfare Service suggests its investigation as a rodenticide, and it is assigned the catalog number "1080" at the Patuxent Wildlife Research Center.[4]

-

1945: The first field tests of Compound 1080 are conducted in California against ground squirrels to boost food production during the war.[4]

-

Late 1940s - 1950s: Research and development of Compound 1080 for predator and rodent control is carried out by the Denver Wildlife Research Center.[1] Its use becomes widespread in the United States.[1]

-

1950s: Sodium fluoroacetate is first used for rabbit control programs in Australia.[2]

-

1954: The first trials of Compound 1080 are conducted in New Zealand.[5]

-

1972: The U.S. Environmental Protection Agency (EPA) cancels all predacide uses of sodium fluoroacetate on federal lands and by federal agencies.[1][2]

-

1985: A restricted-use "toxic collar" for livestock protection against coyotes is approved in the United States.[2]

-

1990: The use of sodium fluoroacetate as a general rodenticide is severely curtailed in the US.[6]

-

Present Day: The use of sodium fluoroacetate is highly restricted in the United States, primarily limited to livestock protection collars.[6] It continues to be used more broadly in countries like Australia and New Zealand for the control of invasive vertebrate pests.[7]

Mechanism of Action: The "Lethal Synthesis"

The extreme toxicity of fluoroacetate stems from its deceptive similarity to acetate, a fundamental molecule in cellular metabolism. This leads to a process termed "lethal synthesis," which culminates in the shutdown of cellular energy production.

Fluoroacetate itself is not the primary toxic agent. Upon entering the body, it is converted to fluoroacetyl-CoA. This molecule then enters the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle) by condensing with oxaloacetate to form fluorocitrate, a reaction catalyzed by citrate synthase.

Fluorocitrate is a potent and specific inhibitor of the enzyme aconitase. By binding tightly to aconitase, fluorocitrate blocks the conversion of citrate to isocitrate, effectively halting the Krebs cycle. This disruption has several critical downstream effects:

-

Cessation of Aerobic Respiration: The Krebs cycle is a central hub of cellular respiration, and its inhibition prevents the generation of ATP, the primary energy currency of the cell.

-

Citrate Accumulation: The blockage of aconitase leads to a massive buildup of citrate in the mitochondria and blood.

-

Systemic Effects: The accumulation of citrate and the deficit of cellular energy lead to a cascade of physiological effects, including metabolic acidosis, hypocalcemia (as citrate chelates calcium), and ultimately, failure of vital organs such as the heart and central nervous system.

Quantitative Toxicology Data

The toxicity of sodium fluoroacetate varies significantly across different species. This species-specific toxicity is a critical factor in its application as a targeted rodenticide and in assessing its risk to non-target organisms. The following table summarizes the acute oral lethal dose 50 (LD50) for a range of animal species.

| Species | Common Name | LD50 (mg/kg) |

| Canis familiaris | Dog | 0.1 - 0.2 |

| Felis catus | Cat | 0.3 - 0.5 |

| Vulpes vulpes | Fox | 0.2 |

| Rattus norvegicus | Norway Rat | 0.22 - 7.0 |

| Rattus rattus | Roof Rat | 2.0 |

| Mus musculus | House Mouse | 8.0 |

| Oryctolagus cuniculus | Rabbit | 0.4 - 0.8 |

| Sus scrofa | Pig | 0.4 - 1.0 |

| Ovis aries | Sheep | 0.25 - 0.5 |

| Bos taurus | Cattle | 0.39 |

| Homo sapiens | Human | 2.0 - 10.0 (estimated) |

Note: LD50 values can vary based on factors such as the age, sex, and health of the animal, as well as the specific formulation of the compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a rodenticide.

Synthesis of Sodium Fluoroacetate

The industrial synthesis of sodium fluoroacetate typically involves the reaction of sodium chloroacetate with potassium fluoride.[2] A laboratory-scale preparation can be achieved through the hydrolysis of ethyl fluoroacetate.

Objective: To synthesize sodium fluoroacetate for experimental use.

Materials:

-

Ethyl fluoroacetate

-

Methanol

-

Sodium hydroxide (NaOH)

-

Methyl tert-butyl ether

Procedure:

-

Dissolve 13.6 mL (141 mmol) of ethyl fluoroacetate in 200 mL of methanol in a suitable reaction vessel.

-

Add 6.72 g (168 mmol) of NaOH to the solution.

-

Stir the mixture at room temperature for 20 hours. A white precipitate of crude sodium fluoroacetate will slowly form.

-

Remove the solvent by rotary evaporation under reduced pressure until the solid is dry.

-

Wash the crude sodium fluoroacetate solid three times with 30 mL of methyl tert-butyl ether to remove organic impurities and any unreacted starting material.

-

Dry the purified sodium fluoroacetate solid.

Determination of Acute Oral LD50 in Rodents

The acute oral LD50 is a standardized measure of the acute toxicity of a substance. The following protocol is a general guideline for determining the LD50 of sodium fluoroacetate in a rodent model, such as rats.

Objective: To determine the median lethal dose (LD50) of sodium fluoroacetate following a single oral administration to rats.

Materials:

-

Sodium fluoroacetate

-

Distilled water (or other suitable vehicle)

-

Healthy, young adult laboratory rats of a single strain (e.g., Wistar or Sprague-Dawley), of a single sex, and with a narrow weight range.

-

Oral gavage needles

-

Syringes

-

Animal cages with appropriate bedding, food, and water.

Procedure:

-

Dose Preparation: Prepare a series of graded doses of sodium fluoroacetate dissolved in distilled water. The dose range should be selected based on preliminary range-finding studies to bracket the expected LD50.

-

Animal Acclimation: Acclimate the rats to the laboratory conditions for at least 5 days prior to dosing.

-

Fasting: Fast the animals overnight (approximately 16-18 hours) before dosing, with free access to water.

-

Dosing: Administer a single dose of the sodium fluoroacetate solution to each animal via oral gavage. A control group should receive the vehicle only.

-

Observation: Observe the animals continuously for the first few hours post-dosing and then periodically for at least 14 days. Record all signs of toxicity, including changes in behavior, appearance, and any mortality.

-

Data Analysis: Record the number of mortalities in each dose group. Calculate the LD50 and its 95% confidence limits using a recognized statistical method, such as the probit analysis or the moving average method.

Conclusion

The history of this compound as a rodenticide is a testament to the power of chemical synthesis in addressing pressing societal needs, from wartime food security to the management of invasive species. Its mechanism of action, the elegant yet deadly subversion of the Krebs cycle, remains a classic example of "lethal synthesis" in toxicology. While its high toxicity to non-target species has led to significant restrictions on its use in many parts of the world, it continues to be a valuable tool in specific pest management scenarios. The data and protocols presented in this guide offer a technical foundation for researchers and professionals in understanding the multifaceted nature of this potent rodenticide. Continued research and the development of more target-specific delivery systems will be crucial in ensuring the responsible and effective use of this compound and its derivatives in the future.

References

- 1. nwrc.contentdm.oclc.org [nwrc.contentdm.oclc.org]

- 2. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 3. Compound 1080 (Sodium Monofluoroacetate) | Society for Cultural Anthropology [culanth.org]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. aphis.usda.gov [aphis.usda.gov]

- 7. An updated review of the toxicology and ecotoxicology of sodium fluoroacetate (1080) in relation to its use as a pest control tool in New Zealand | NZES [newzealandecology.org]

Fluoroacetate as a Metabolite of Fluorinated Drugs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into drug molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. However, the metabolic fate of these fluorinated compounds is a critical aspect of drug safety assessment. A significant concern is the potential for biotransformation into toxic metabolites. One such metabolite of high concern is fluoroacetate (FA), a potent metabolic poison. This technical guide provides a comprehensive overview of the metabolism of various fluorinated drugs to fluoroacetate, the toxicological implications, and the analytical methodologies for its detection and quantification.

Fluorinated Drugs Metabolized to Fluoroacetate

A number of fluorinated pharmaceuticals and related compounds have been identified to undergo metabolic conversion to fluoroacetate. This biotransformation is a crucial factor in their toxicological profiles.

5-Fluorouracil (5-FU)

5-Fluorouracil, a widely used chemotherapeutic agent, has been shown to be metabolized to fluoroacetate. Studies in isolated perfused rat liver demonstrated that at doses of 15 mg/kg and 45 mg/kg, approximately 0.1% and 0.03% of the administered 5-FU was converted to fluoroacetate, respectively. In vivo studies in rats have shown that about 0.003% of an injected dose of 5-FU is excreted as fluoroacetate in the urine. The metabolism is thought to proceed through the catabolism of α-fluoro-β-alanine (FBAL), a known metabolite of 5-FU. When FBAL was studied in a perfused rat liver model, approximately 0.07% was converted to fluoroacetate.

Fluoroethyl Nitrosoureas

N-(2-fluoroethyl) Derivatives of Narcotic Analgesics

N-(2-fluoroethyl) derivatives of normeperidine and normetazocin have been identified as compounds that metabolize to fluoroacetate[1]. The mechanism likely involves N-dealkylation followed by oxidation of the resulting fluoroethanol to fluoroacetate. Quantitative data on the extent of this conversion is limited, but the toxicological profiles of these compounds are consistent with fluoroacetate poisoning.

Fluoroethanol and 1-(Di)halo-2-fluoroethanes

Fluoroethanol is known to be metabolized to fluoroacetate by alcohol dehydrogenase. Similarly, a range of 1-(di)halo-2-fluoroethanes, including 1,2-difluoroethane, 1-chloro-2-fluoroethane, and 1-bromo-2-fluoroethane, have been shown to be highly toxic due to their metabolism to fluoroacetate[2][3]. This metabolism is thought to be initiated by cytochrome P450 enzymes[2][3]. While direct percentage of conversion is not reported, the toxic effects are clearly linked to the formation of fluoroacetate, as evidenced by significant increases in citrate concentrations in serum and heart tissue, a key indicator of fluoroacetate poisoning[2].

Quantitative Data on Fluoroacetate Formation

The following table summarizes the available quantitative data on the metabolic conversion of various fluorinated compounds to fluoroacetate. It is important to note that the extent of this metabolism can vary significantly depending on the species, dose, and specific compound.

| Parent Compound | Species/System | Dose | Percentage of Conversion to Fluoroacetate | Resulting Concentration/Effect | Reference |

| 5-Fluorouracil (5-FU) | Isolated Perfused Rat Liver | 15 mg/kg | 0.1% | - | [4] |

| Isolated Perfused Rat Liver | 45 mg/kg | 0.03% | - | [4] | |

| Rat (in vivo) | 180 mg/kg | 0.003% (in urine) | - | [4] | |

| α-fluoro-β-alanine (FBAL) | Isolated Perfused Rat Liver | 16.6 mg/kg | 0.07% | - | [4] |

| 1,2-Difluoroethane | Rat (inhalation) | 0-1000 ppm (4 hr) | Not directly quantified | Concentration-related elevation of serum (up to 5-fold) and heart (up to 11-fold) citrate | [2] |

| 1-Chloro-2-fluoroethane | Rat (inhalation) | - | Confirmed formation | Increased serum and heart citrate | [2] |

| 1-Bromo-2-fluoroethane | Rat (inhalation) | - | Confirmed formation | Increased serum and heart citrate | [2] |

| 1-Chloro-1,2-difluoroethane | Rat (inhalation) | - | Confirmed formation | Increased serum and heart citrate | [2] |

Mechanism of Fluoroacetate Toxicity: The Krebs Cycle Disruption

The toxicity of fluoroacetate is not direct but arises from a process known as "lethal synthesis." Once formed, fluoroacetate is converted to fluoroacetyl-CoA, which then enters the Krebs cycle (citric acid cycle) by condensing with oxaloacetate to form fluorocitrate. Fluorocitrate is a potent inhibitor of the enzyme aconitase. This inhibition blocks the Krebs cycle, leading to a cascade of metabolic disturbances, including the accumulation of citrate and a severe deficit in cellular energy (ATP) production.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Fluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetic acid (FCH₂COOH) is a deceptively simple molecule with profound biological activity and unique chemical characteristics. As one of the few naturally occurring organofluorine compounds, its high toxicity has made it a subject of intense study. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may encounter this molecule or its derivatives. This document consolidates key physical and chemical data, outlines experimental protocols for its analysis and synthesis, and visually represents its primary mechanism of action through detailed diagrams.

Introduction

This compound is a colorless, crystalline solid and the simplest fluorinated carboxylic acid.[1][2] Its notoriety stems from its extreme toxicity to mammals, a property leveraged in its use as a rodenticide (often as its sodium salt, sodium fluoroacetate, also known as compound 1080).[3][4] The presence of a single fluorine atom dramatically alters the properties of acetic acid, leading to a significant increase in acidity and a unique mode of toxic action. Understanding the chemical properties and stability of this compound is paramount for its safe handling, the development of potential antidotes, and for the design of novel pharmaceuticals that may incorporate the fluoroacetate moiety.

Chemical and Physical Properties

The introduction of a highly electronegative fluorine atom on the alpha-carbon of acetic acid has a pronounced effect on its physicochemical properties. A summary of these properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂H₃FO₂ | [1] |

| Molecular Weight | 78.04 g/mol | [1][5] |

| Appearance | Colorless crystalline solid | [2][5] |

| Melting Point | 35.2 °C | [1][6] |

| Boiling Point | 165 °C | [1][6] |

| Density | 1.37 g/cm³ | [1] |

| pKa (at 25 °C) | 2.58 - 2.66 | [1][3][6] |

| Solubility | Freely soluble in water and ethanol. | [1][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quantification of this compound. Key spectroscopic data are summarized in Table 2.

| Spectroscopic Technique | Key Features and Observations | References |

| ¹H NMR | The proton NMR spectrum is characterized by a doublet for the methylene protons (CH₂) due to coupling with the adjacent fluorine atom. | [7] |

| ¹³C NMR | The carbon NMR spectrum shows two distinct signals for the carboxyl carbon and the alpha-carbon, with the latter showing a large one-bond carbon-fluorine coupling constant. | [2][8] |

| ¹⁹F NMR | The fluorine NMR spectrum exhibits a triplet due to coupling with the two methylene protons. | [2][8] |

| Infrared (IR) Spectroscopy | The IR spectrum displays a characteristic sharp carbonyl (C=O) stretching band around 1700-1725 cm⁻¹ and a broad O-H stretching band in the 2500-3000 cm⁻¹ region. | [9] |

| Mass Spectrometry (MS) | In negative ion mode ESI-MS, this compound shows a strong deprotonated molecular ion [M-H]⁻ at m/z 77.0. |

Chemical Stability and Reactivity

Thermal Stability

This compound decomposes upon heating. In the gas phase, thermal decomposition in a silica vessel between 295–382 °C yields carbon monoxide, formaldehyde, carbon dioxide, silicon tetrafluoride, and fluoroacetyl fluoride as the main products.[10] The initial step is believed to be the elimination of hydrogen fluoride.[10]

Hydrolytic and Photolytic Stability

Haloacetic acids are generally stable in water.[11] However, they can undergo degradation. The biodegradation of monochloroacetic and monobromoacetic acids has been observed to be more rapid than di- and tri-halogenated species.[12] Photodegradation of haloacetic acids in the presence of a photocatalyst like titanium dioxide can occur, with the degradation rate being proportional to the number of halogen atoms.[1]

Reactivity

As a carboxylic acid, this compound undergoes typical reactions such as esterification and acid-base reactions.[2] It reacts with bases to form salts, and with alcohols to form esters.[2] It can be oxidized by strong oxidizing agents and reduced by strong reducing agents, with these reactions generating heat.[13]

Mechanism of Toxicity: Inhibition of the Krebs Cycle

The high toxicity of this compound is a result of a phenomenon termed "lethal synthesis."[14] Upon ingestion, fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate.[7][15] Fluorocitrate is a potent inhibitor of aconitase, a key enzyme in the Krebs (citric acid) cycle.[7][14] This inhibition leads to a blockage of cellular respiration and an accumulation of citrate in tissues.[15]

References

- 1. Photodegradation of haloacetic acids in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. science-and-fun.de [science-and-fun.de]

- 3. spectrabase.com [spectrabase.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photolysis and photocatalysis of haloacetic acids in water: A review of kinetics, influencing factors, products, pathways, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

- 8. University of Ottawa NMR Facility Blog: Isotope Effects and the 19F - 13C HMQC Spectrum of Trithis compound [u-of-o-nmr-facility.blogspot.com]

- 9. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 10. Thermal decomposition of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. RoC Review of Haloacetic Acids Found as Water Disinfection By-products [ntp.niehs.nih.gov]

- 12. Biodegradation of six haloacetic acids in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzyme Inhibition Kinetics of Fluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzyme inhibition kinetics of fluoroacetic acid, a potent metabolic poison. The document details the mechanism of action, quantitative inhibition data, and experimental protocols relevant to the study of this powerful inhibitor.

Executive Summary